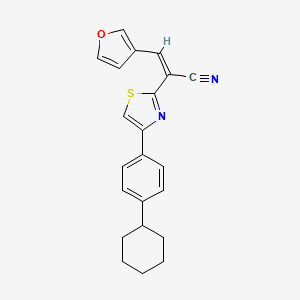
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile, also known as CTFA, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Properties
One notable application of acrylonitrile derivatives, closely related to the compound , involves their synthesis and evaluation for anticancer properties. Matiichuk et al. (2022) explored the anticancer activity of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. The study found that these compounds exhibited moderate anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines, highlighting a potential avenue for the development of new anticancer agents Matiichuk et al., 2022.
Photophysical Properties
Research on the photophysical properties of acrylonitrile derivatives, similar to the compound of interest, reveals their potential in material science, particularly in optical applications. Li et al. (2010) investigated novel biphenyl derivatives containing furan and thiophene groups, synthesized from acrylonitrile precursors. These compounds exhibited significant UV-Vis absorption and photoluminescence, suggesting their utility in optoelectronic devices Li et al., 2010.
Electrochromic Properties
Acrylonitrile derivatives also demonstrate potential in electrochromic applications. Akpinar et al. (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers, incorporating acrylonitrile units, which showed promising electrochemical and electrochromic properties. These findings indicate the suitability of such materials for use in smart windows, displays, and other electrochromic devices Akpinar et al., 2013.
Antimicrobial Activity
Further, acrylonitrile derivatives have been explored for their antimicrobial efficacy. Hamed et al. (2020) synthesized chitosan Schiff bases with heterocyclic moieties, including acrylonitrile derivatives. These compounds exhibited notable antimicrobial activity against a range of bacteria and fungi, showcasing their potential in developing new antimicrobial agents Hamed et al., 2020.
Propiedades
IUPAC Name |
(Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c23-13-20(12-16-10-11-25-14-16)22-24-21(15-26-22)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-12,14-15,17H,1-5H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLIDGBVPMXGTM-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=COC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=COC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


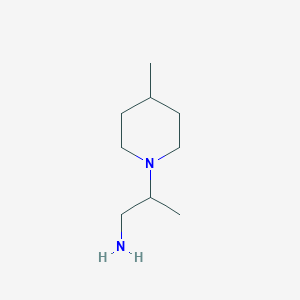
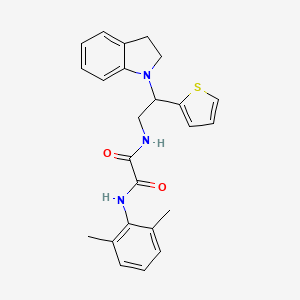

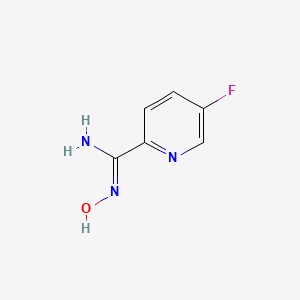
![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)
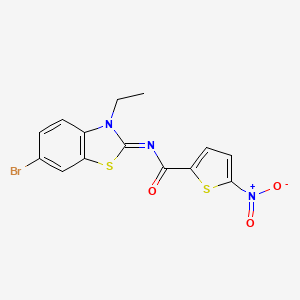
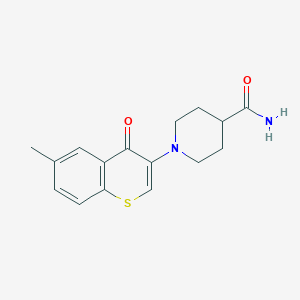
![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)
![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)